
4,4-bis(fluoromethyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(fluoromethyl)cyclohexan-1-one is an organic compound with the molecular formula C8H12F2O It is characterized by the presence of two fluoromethyl groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-bis(fluoromethyl)cyclohexan-1-one typically involves the introduction of fluoromethyl groups into a cyclohexanone precursor. One common method is the difluoromethylation of cyclohexanone using difluoromethylating agents. This process can be carried out under various conditions, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(fluoromethyl)cyclohexan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .
Scientific Research Applications
4,4-Bis(fluoromethyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-bis(fluoromethyl)cyclohexan-1-one involves its interaction with various molecular targets. The fluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Bis(chloromethyl)cyclohexan-1-one
- 4,4-Bis(bromomethyl)cyclohexan-1-one
- 4,4-Bis(methyl)cyclohexan-1-one
Uniqueness
4,4-Bis(fluoromethyl)cyclohexan-1-one is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in applications where fluorinated compounds are preferred .
Properties
Molecular Formula |
C8H12F2O |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4,4-bis(fluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H12F2O/c9-5-8(6-10)3-1-7(11)2-4-8/h1-6H2 |
InChI Key |
IUPHGDOXWKBSDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(CF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


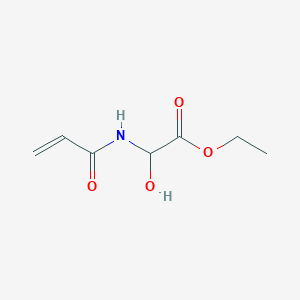


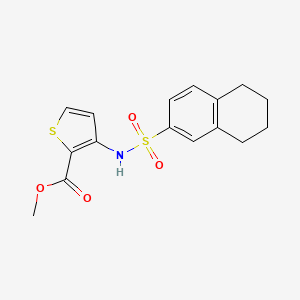

![(2S)-2-cyclopentyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B8671133.png)
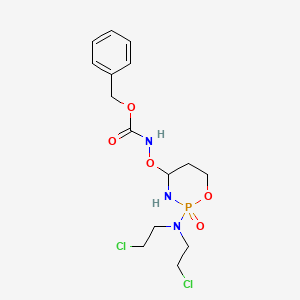
![3-Methyl-5-[4-(methylsulfonyl)benzyl]-1,2,4-oxadiazole](/img/structure/B8671154.png)

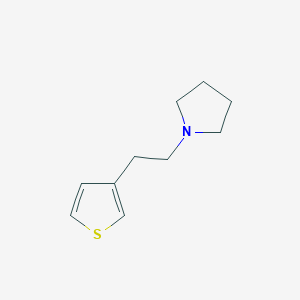
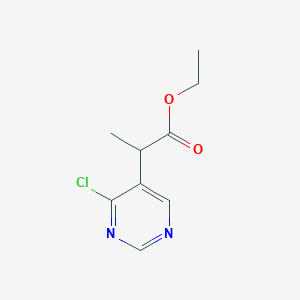
![2-Propanol, 1-chloro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8671176.png)
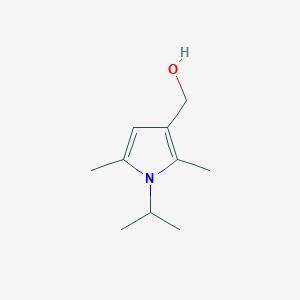
![Methyl 3-[(quinolin-8-yl)sulfamoyl]benzoate](/img/structure/B8671194.png)
